molecular formula C6H7FN2O B2926722 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1421601-86-6

1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2926722
CAS RN: 1421601-86-6
M. Wt: 142.133
InChI Key: HCPBSFSGWBGDQW-UHFFFAOYSA-N
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Description

“1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a fluoroethyl group and an aldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole compounds are typically synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The fluoroethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring with a fluoroethyl group attached to one carbon and an aldehyde group attached to another carbon .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazole ring, the fluoroethyl group, and the aldehyde group. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could potentially make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Characterization

Facile and Regioselective Synthesis : A study by Szlachcic et al. (2017) describes the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, leading to the synthesis of substituted 1H-pyrazolo[3,4-b]quinolines, which are characterized by high-fluorescence intensity and have potential applications as emitters for organic light-emitting diodes (Szlachcic, Kucharek, Jarosz, Danel, & Stadnicka, 2017).

Microwave-Assisted Synthesis : Research by Selvam et al. (2011) reports the microwave-assisted synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, evaluated for their anti-inflammatory and analgesic activities, highlighting the compound's utility in medicinal chemistry (Selvam, Saravanan, Prakash, & Kumar, 2011).

Antimicrobial and Antifungal Applications

Antimicrobial Activity : A study by Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity against various bacteria and fungi, indicating that the Schiff base moieties derived from these compounds show promising biological activities (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Optical and Fluorescent Properties

Highly Fluorescent Dyes : Research by Wrona-Piotrowicz et al. (2022) explores the synthesis of compounds with a pyrazolylpyrene chromophore, exhibiting bright fluorescence and potential application in sensing strongly acidic environments (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Electronic and Optical Properties

Electronic Structure and Spectroscopic Properties : A study by Ren et al. (2012) discusses the synthesis of benzimidazole compounds containing the pyrazole group, analyzing their electronic structure and spectroscopic properties, with implications for their application in fluoroimmunoassay and DNA probes (Ren, Cheng, Zhang, Li, Guo, & Yang, 2012).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were used as a pharmaceutical, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

As with any chemical compound, handling “1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and volatility .

Future Directions

The future directions for research on this compound could potentially include exploring its reactivity, investigating its potential uses, and developing more efficient synthesis methods .

properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPBSFSGWBGDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1421601-86-6
Record name 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde
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